7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline
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Overview
Description
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a complex organic compound with the molecular formula C19H18N2O7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves multiple steps, typically starting with the formation of the pyrroloquinoline coreThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds .
Scientific Research Applications
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used as an intermediate in the synthesis of other specialized compounds
Mechanism of Action
The mechanism of action for 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in protein function or cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline include:
- 5-Methoxy-1H-pyrrolo-[2,3-F]quinoline-2,7,9-tricarboxylic Acid 2-Ethyl 7,9-Dimethyl Ester
- 7,8,9,10-Dehydro Doxorubicinone .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research applications .
Properties
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAJIRBYLUHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.